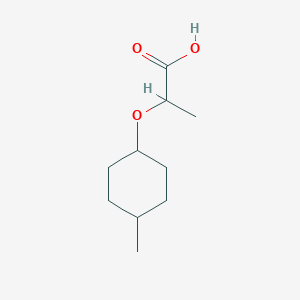

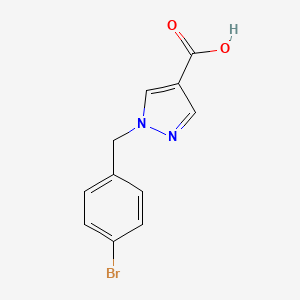

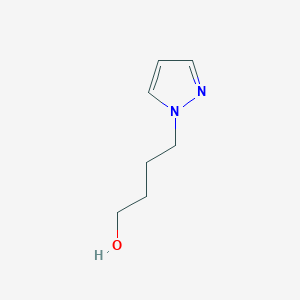

N-(cyclopropylmethyl)-3-ethynylaniline

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

N-(cyclopropylmethyl)-3-ethynylaniline has a wide range of applications in scientific research. It has been used in the synthesis of polycyclic aromatic hydrocarbons, heterocyclic aromatic compounds, polymers, and other organic compounds. It has also been used as a synthetic intermediate in the synthesis of pharmaceuticals, such as the anti-cancer drug topotecan. Additionally, this compound has been used in the synthesis of fluorescent probes for imaging and sensing applications.

Mechanism of Action

Target of Action

N-(cyclopropylmethyl)-3-ethynylaniline is a complex compound with potential biological activity. These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial activity .

Mode of Action

Based on the structural similarity to fluoroquinolones, it can be hypothesized that this compound might interact with its targets by inhibiting their function, thereby preventing bacterial dna replication

Biochemical Pathways

For instance, they can be synthesized through two major pathways involving an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

Pharmacokinetics

Compounds with similar structures, such as fluoroquinolones, are known for their excellent tissue penetration and broad-spectrum activity

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, soil properties and geo-climatic factors have been found to significantly influence the biosynthesis and stability of essential oils, which are complex mixtures of organic compounds . Similarly, these factors might also influence the action of this compound.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-3-ethynylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, this compound is stable and can be stored at room temperature. However, there are some limitations to its use in laboratory experiments. This compound is a relatively expensive compound, and it is not widely available. Additionally, it is toxic and should be handled with care.

Future Directions

There are several potential future directions for research involving N-(cyclopropylmethyl)-3-ethynylaniline. One possible direction is the synthesis of new compounds using this compound as a synthetic intermediate. Additionally, this compound could be used to develop new fluorescent probes for imaging and sensing applications. Finally, this compound could be used to develop new pharmaceuticals, such as anti-cancer drugs, or to improve existing drugs.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-(cyclopropylmethyl)-3-ethynylaniline plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclopropanases, enzymes that facilitate the formation of cyclopropane rings in natural products . These interactions are crucial for the compound’s biological activity, as the cyclopropane ring is essential for its function. Additionally, this compound may interact with other enzymes involved in the biosynthesis of natural products, influencing their activity and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of G-protein coupled receptors (GPCRs), leading to changes in cell signaling and downstream effects on gene expression . These changes can impact cellular metabolism, affecting the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of natural products, leading to changes in the production of these compounds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and altered physiological function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound can affect metabolic flux and metabolite levels, altering the production and utilization of energy within the cell . Enzymes involved in the biosynthesis of natural products, such as cyclopropanases, play a crucial role in the metabolism of this compound, influencing its stability and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence the localization and accumulation of this compound, affecting its activity and effectiveness. Additionally, the compound’s distribution within tissues can impact its overall biological activity and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s activity, stability, and interactions with other biomolecules

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h1,3-5,8,11,13H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLLPVRGQXCGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1386286.png)

![2-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1386292.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386297.png)

![3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1386298.png)